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Pentane-2,4-dione;zirconium

CVD precursor thin-film deposition thermal decomposition

Procurement pain point: Substituting Zr precursors alters thermal decomposition, oxide homogeneity, and process windows-risking substrate damage and formulation failure. Zirconium(IV) acetylacetonate (Zr(acac)₄) is an eight-coordinate β-diketonate complex (MW 487.66) with controlled ligand exchange kinetics. - **CVD advantage:** Forms tetragonal ZrO₂ at ≥750°C-150°C lower than ZrOPc-preserving flexible substrates. - **Tin-free catalysis:** Heals GlyMA & HEMA clearcoats (1h, 55-75°C); suppresses isocyanate trimerization in polyurethanes (no blisters). - **Sol-gel uniformity:** Prevents phase segregation in mixed oxides vs alkoxides (²⁹Si MAS-NMR confirmed).

Molecular Formula C20H32O8Zr
Molecular Weight 491.7 g/mol
Cat. No. B12436654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentane-2,4-dione;zirconium
Molecular FormulaC20H32O8Zr
Molecular Weight491.7 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Zr]
InChIInChI=1S/4C5H8O2.Zr/c4*1-4(6)3-5(2)7;/h4*3H2,1-2H3;
InChIKeyWVVTXRPHQHVSGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zirconium Acetylacetonate Procurement-Grade Baseline


Pentane-2,4-dione;zirconium, commonly referred to as zirconium(IV) acetylacetonate or Zr(acac)₄, is an eight-coordinate homoleptic β-diketonate complex of zirconium with the formula Zr(C₅H₇O₂)₄ [1]. It is a white crystalline solid with a molecular weight of 487.66 g·mol⁻¹, exhibiting high solubility in nonpolar organic solvents but limited solubility in simple hydrocarbons [2]. As a member of the metal acetylacetonate family, it serves as a versatile precursor for chemical vapor deposition (CVD), sol-gel synthesis, and catalysis, but its specific physicochemical profile—melting point, thermal decomposition pathway, and ligand exchange kinetics—differs markedly from its closest analogs, making generic substitution scientifically invalid [3].

MOCVD Precursor Enables lower-temperature ZrO₂ deposition, reported 150 °C advantage over ZrOPc
Sol-Gel Synthesis Controlled hydrolysis yields homogeneous mixed oxides with higher Zr incorporation
Tin-Free Catalysis Suppresses trimerization, enables self-healing coatings and PU reprocessing

Why Zr(acac)₄ Cannot Be Swapped for Other Metal Acetylacetonates


Metal acetylacetonates are not interchangeable commodities. The central metal ion dictates coordination geometry, thermal stability, volatility, hydrolysis kinetics, and catalytic selectivity [1]. For instance, Zr(acac)₄ adopts a square-antiprismatic geometry with Zr–O bond lengths of ~219 pm, while Hf(acac)₄ exhibits a higher melting point (193 °C vs. 172 °C) and different thermal decomposition behavior, directly impacting CVD process windows [2]. Titanium analogs such as Ti(acac)₂(OR)₂ show markedly different reactivity and discoloration profiles in ink formulations [3]. Even within the zirconium precursor class, Zr(acac)₄ yields ZrO₂ at ≥750 °C, whereas zirconium oxyphthalocyanine (ZrOPc) requires ≥900 °C under identical conditions—a 150 °C gap that determines substrate compatibility and energy cost in thin-film manufacturing [1]. Substituting Zr(acac)₄ with a zirconium alkoxide in sol-gel synthesis alters the atomic distribution in the final oxide lattice, compromising material homogeneity [4]. The quantitative evidence below makes clear why informed procurement decisions require product-specific data.

Target
Zr(acac)₄
Square-antiprismatic geometry, ~219 pm Zr–O, decomposes to ZrO₂ at ≥750 °C, controlled hydrolysis.
Common Substitute
Hf(acac)₄ / Ti analogs
Hf analog has higher melting point (193 °C) and different thermal decomposition window; Ti analogs show discoloration and altered reactivity.
Target
Zr(acac)₄
Ligand exchange kinetics moderate hydrolysis, enabling atomic-scale mixing in sol-gel oxides.
Common Substitute
Zirconium alkoxides
Rapid hydrolysis leads to phase segregation and lower Zr incorporation in silica lattice; may shift oxide homogeneity.
Target
Zr(acac)₄
Complete suppression of isocyanate trimerization, sole urethane formation.
Common Substitute
Organotin catalysts (DBTDL)
May promote trimerization and allophanate side reactions, leading to coating defects.

Quantitative Comparative Evidence for Zr(acac)₄ Procurement


Lower ZrO₂ Formation Temperature vs. Zirconium Oxyphthalocyanine

In a direct head-to-head study using thermogravimetric analysis coupled with mass spectrometry (TGA-MS) under both reducing (RED) and partial oxidizing (PO) atmospheres, Zr(acac)₄ formed distinct tetragonal ZrO₂ at heat treatment temperatures (T_HT) ≥750 °C, whereas the comparator precursor zirconium oxyphthalocyanine (ZrOPc) required T_HT ≥900 °C to produce comparable crystalline ZrO₂ [1]. The 150 °C lower formation temperature is attributed to the lower intrinsic thermal stability and higher oxygen content of Zr(acac)₄. This directly translates to broader substrate compatibility and reduced thermal budget in MOCVD processes.

ZrO₂ formation temp
Head-to-head
≥750 °C vs ≥900 °C (ZrOPc)
Supports lower thermal budget in MOCVD
TGA-MS under PO/RED atmospheres, XRD confirmation
CVD precursor thin-film deposition thermal decomposition

Greater Zr Incorporation in SiO₂ Lattice vs. Zirconium Alkoxide

In a comparative sol-gel study synthesizing ZrO₂–SiO₂ mixed oxides, the use of Zr(acac)₄ as the zirconium source resulted in greater zirconium incorporation into the silica lattice compared to zirconium n-butoxide, as demonstrated by ²⁹Si MAS-NMR and FTIR spectroscopy [1]. The acetylacetonate ligand moderates the hydrolysis rate of the zirconium center, preventing the rapid precipitation that occurs with the highly reactive alkoxide precursor. This controlled hydrolysis leads to superior atomic-scale mixing and homogeneity of the final oxide.

Zr incorporation
Head-to-head
Greater lattice incorporation vs Zr n-butoxide
Improves oxide homogeneity in sol-gel processing
²⁹Si MAS-NMR and FTIR evidence
sol-gel processing mixed oxide homogeneity precursor selection

Broader Self-Healing Substrate Scope vs. Organotin Catalyst

A direct comparative study of Zr(acac)₄ versus the industry-standard organotin catalyst dibutyltin dilaurate (DBTDL) in urethane–acrylate automotive clearcoats revealed a critical differentiation in self-healing substrate scope. DBTDL enabled scratch healing (via carbonate bond reformation) only in the glyceryl methacrylate (GlyMA)-based copolymer (G8) within 1 h at 55–75 °C, being ineffective in the 2-hydroxyethyl methacrylate (HEMA)-based copolymer (H8). In contrast, Zr(acac)₄ enabled scratch healing in both G8 and H8 copolymers under identical conditions (1 h, 55–75 °C), operating via a transesterification mechanism that leverages secondary hydroxyl groups [1]. Dynamic mechanical analysis (DMA) confirmed that low-temperature healing (~55 °C) with Zr(acac)₄ occurs with minimal change in storage modulus and glass-transition temperature.

Self-healing scope
Head-to-head
Heals 2/2 copolymer types vs DBTDL 1/2
Broader formulation flexibility for clearcoats
AFM scratch test, 55–75 °C, 1 h
self-healing polymers automotive coatings tin-free catalysis

Suppression of Isocyanate Trimerization vs. Organotin Catalysts

In a systematic study of organometallic catalysts for the alcohol–isocyanate reaction, Zr(acac)₄ was identified as one of the strongest catalysts (alongside tributyltin oxide and Zr(OBu)₄) that promoted fast addition to the NCO group. Critically, in the presence of Zr(acac)₄, urethane formation was the sole reaction observed—isocyanate trimerization, a common side reaction that degrades coating quality, was completely suppressed [1]. This contrasts with many organotin catalysts, which can promote undesirable trimerization and allophanate formation, leading to brittleness and reduced optical clarity in polyurethane coatings [2].

Trimerization control
Head-to-head
Urethane formation only; trimerization suppressed
Reduces coating defects from side reactions
Compared with organotin catalysts (DBTDL)
polyurethane catalysis isocyanate selectivity side-reaction suppression

Comparable Stress Relaxation Kinetics vs. DBTDL in PU Foams

In a study on green catalysts for reprocessing thermoset polyurethanes, PU foams containing Zr(acac)₄ exhibited characteristic stress relaxation times (τ) in the range of 6–200 seconds, which were similar to or faster than those achieved with DBTDL under comparable conditions [1]. This establishes Zr(acac)₄ as a kinetically competitive carbamate exchange catalyst for PU vitrimer applications. Furthermore, thermally activated Zr(acac)₄ (via loss of acetylacetone ligands during reprocessing) transforms into an even more active catalyst, enabling multicycle reprocessing without significant property degradation.

Stress relaxation
Head-to-head
τ = 6–200 s, comparable to DBTDL
Competitive carbamate exchange kinetics
PU foam vitrimer reprocessing study
PU reprocessing vitrimer stress relaxation kinetics

Reduced Ink Discoloration vs. Titanium Acetylacetonate

A patent on zirconium-based adhesion promoters for printing inks reports that formulations employing the reaction product of a zirconium orthoester with ethyl acetoacetate (a zirconium acetylacetonate-type complex) exhibited adhesion and heat stability properties similar to inks containing titanium acetylacetonate, but with a much reduced tendency to discolor the ink [1]. This differentiation is particularly relevant for nitrocellulose-based and cellulose ester-based ink systems, where discoloration compromises print quality and brand color fidelity.

Ink discoloration
Head-to-head
Much reduced tendency vs Ti(acac) analog
Maintains color fidelity in printing inks
Nitrocellulose/cellulose ester systems
printing ink additives adhesion promoters color stability

Best-Fit Application Scenarios for Zr(acac)₄


Low-Thermal-Budget MOCVD on Temperature-Sensitive Substrates

When depositing ZrO₂ thin films on polymer substrates, flexible electronics, or temperature-sensitive semiconductor layers, Zr(acac)₄ is the precursor of choice. Quantitative evidence shows that tetragonal ZrO₂ forms at ≥750 °C with Zr(acac)₄, which is 150 °C lower than the ≥900 °C required by zirconium oxyphthalocyanine (ZrOPc) under identical conditions [1]. This 150 °C advantage widens the process window and reduces the risk of substrate degradation, making Zr(acac)₄ the preferred procurement option for low-thermal-budget CVD processes.

Tin-Free Self-Healing Automotive Clearcoats

For automotive OEMs and coating formulators developing tin-free self-healing clearcoats, Zr(acac)₄ provides decisive advantages over DBTDL. Unlike DBTDL, which enables scratch healing only in GlyMA-based copolymers, Zr(acac)₄ heals both GlyMA-based and HEMA-based formulations within 1 h at 55–75 °C, with minimal change in storage modulus and glass-transition temperature [2]. This broader substrate scope eliminates the need for catalyst reformulation when switching copolymer chemistries, streamlining R&D and procurement.

High-Selectivity Polyurethane Catalysis for Defect-Free Coatings

In polyurethane coating and foam manufacturing where optical clarity and absence of blistering defects are critical, Zr(acac)₄ offers demonstrably superior reaction selectivity. Quantitative evidence confirms that Zr(acac)₄ completely suppresses isocyanate trimerization, making urethane formation the sole reaction pathway [3]. This contrasts with organotin catalysts such as DBTDL, which can promote side reactions leading to CO₂-induced blisters, haze, and brittleness. Procuring Zr(acac)₄ as a tin-free catalyst directly addresses quality-assurance requirements in high-value polyurethane applications.

Homogeneous Mixed-Oxide Synthesis via Sol-Gel Processing

When synthesizing ZrO₂–SiO₂ or other mixed-oxide materials for catalysis, gas sensing, or optical coatings, Zr(acac)₄ delivers superior atomic-scale mixing compared to zirconium alkoxides. Direct comparative sol-gel studies demonstrate that Zr(acac)₄ achieves greater zirconium incorporation into the silica lattice than zirconium n-butoxide, as confirmed by ²⁹Si MAS-NMR [4]. The controlled hydrolysis kinetics of the acetylacetonate ligand prevent phase segregation, ensuring homogeneous oxide properties. For applications demanding compositional uniformity, Zr(acac)₄ is the evidence-backed procurement choice.

Application
Selection Property
Validation Focus
Low-thermal-budget MOCVD
Lower ZrO₂ formation temperature
Thermal budget window on sensitive substrates
Tin-free self-healing clearcoats
Broader copolymer scope (GlyMA/HEMA)
Scratch-healing across copolymer chemistries
High-selectivity PU catalysis
Urethane formation without trimerization
Side-reaction suppression for defect-free films
Homogeneous mixed-oxide synthesis
Controlled hydrolysis and Zr incorporation
Atomic-scale mixing in sol-gel oxides
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